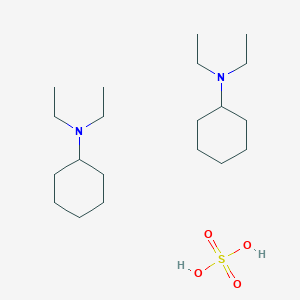

N,N-diethylcyclohexanamine;sulfuric acid

Description

Overview of Organic Ammonium (B1175870) Salts in Contemporary Chemical Research

Organic ammonium salts are ionic compounds formed from the protonation of an organic amine by an acid. oxfordreference.comlardbucket.org These salts are integral to numerous areas of modern chemical research. In atmospheric science, for instance, the reaction between atmospheric amines and acids like sulfuric acid is crucial in the formation of new aerosol particles, which can impact air quality and climate. wikipedia.org The stability and volatility of these organic ammonium salts are key factors in the evolution and chemical composition of fine atmospheric particles. wikipedia.org

The supramolecular organization of organic ammonium salts is another significant area of study, revealing recurring patterns in crystalline lattices that dictate their material properties. tue.nl This research is vital for the development of new materials with tailored characteristics. Furthermore, organic ammonium salts are investigated for a wide range of applications, including as antifungal agents, disinfectants, and versatile compounds for industrial purposes such as in the creation of fertilizers and as food additives. rsc.orgbritannica.com Quaternary ammonium salts, a related class, are noted for their ability to damage the membrane potential of bacteria, making them effective against variants of Methicillin-resistant Staphylococcus aureus (MRSA). taylorandfrancis.com

The diverse applications and fundamental importance of these compounds ensure they remain a vibrant topic of contemporary research.

Table 1: Selected Applications of Organic Ammonium Salts in Research

| Field of Research | Specific Application/Role of Organic Ammonium Salts |

| Atmospheric Chemistry | Formation of secondary aerosol particles, influencing air quality and climate. scielo.org.mx |

| Supramolecular Chemistry | Study of crystalline lattice formation and recurring structural motifs. tue.nl |

| Materials Science | Development of ionic liquids and other novel materials. rsc.org |

| Agriculture | Used as additives in fertilizers to enhance soil microbial activity. britannica.com |

| Medicine & Public Health | Investigated as antifungal agents and disinfectants. rsc.orgbritannica.com |

| Industrial Chemistry | Employed as leveling agents for fibers and in food processing. britannica.com |

Fundamental Role of Sulfuric Acid in Acid-Base Chemistry and Catalysis

Sulfuric acid (H₂SO₄) is a strong mineral acid with a central role in both laboratory and industrial chemistry. wordpress.com Its chemical behavior is dominated by its powerful proton-donating ability, making it a quintessential Brønsted-Lowry acid. libretexts.org In aqueous solutions, it dissociates readily to provide hydronium ions, creating a highly acidic environment. acs.org This property allows it to react with a vast array of bases, including amines, to form the corresponding salts. wordpress.combritannica.com

Beyond its function as a strong acid, sulfuric acid is a highly effective and widely used catalyst. wikipedia.org It functions as a homogeneous acid catalyst in numerous organic reactions, meaning it exists in the same phase as the reactants. wikipedia.org A primary mechanism of its catalytic action is the protonation of reactants, which increases their reactivity or transforms a functional group into a better leaving group. acs.orgwikipedia.org

Key applications of sulfuric acid as a catalyst include:

Esterification: It speeds up the reaction between a carboxylic acid and an alcohol to form an ester. acs.orgeuchems.eu

Dehydration: It is crucial in reactions that remove a water molecule, such as the conversion of alcohols into alkenes or ethers. wikipedia.org

In many of these reactions, concentrated sulfuric acid also acts as a powerful dehydrating agent, absorbing the water produced and shifting the reaction equilibrium to favor the formation of products, thereby increasing the yield. acs.orgeuchems.eu Its versatility and effectiveness make it a cornerstone of chemical synthesis. wordpress.comutexas.edu

Scope and Significance of Scholarly Inquiry into N,N-Diethylcyclohexanamine;Sulfuric Acid

The specific chemical system of N,N-diethylcyclohexanamine and sulfuric acid serves as a model for the interaction between a tertiary amine and a strong mineral acid. N,N-diethylcyclohexanamine is a tertiary amine consisting of a cyclohexane (B81311) ring with a diethylamino substituent.

The primary interaction in this system is a classic acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of N,N-diethylcyclohexanamine acts as a proton acceptor (a Lewis base), while sulfuric acid acts as a proton donor. This reaction forms the N,N-diethylcyclohexylammonium salt of sulfuric acid.

While specific, dedicated research literature on the isolated "this compound" salt is not extensively documented in publicly accessible databases, the significance of studying such systems is substantial. Research into the interactions between various amines and sulfuric acid is a very active field, particularly in atmospheric chemistry. Studies have shown that amines, even at parts-per-trillion levels, can significantly enhance the nucleation of sulfuric acid to form new atmospheric particles. wikipedia.orgcopernicus.org The basicity of the amine and the structure of the resulting salt are critical factors in these nucleation processes. lardbucket.org

Therefore, scholarly inquiry into the this compound system is significant for:

Understanding Aerosol Formation: It provides a model for how bulky, non-aromatic tertiary amines interact with sulfuric acid, contributing to a more comprehensive understanding of atmospheric aerosol formation.

Catalysis Research: N,N-dimethylcyclohexylamine, a structurally similar compound, is used as a catalyst for polyurethane foams. wikipedia.org Investigating the properties of its salts could yield insights into catalyst stability and activity.

Fundamental Chemistry: It offers a clear example for studying acid-base equilibria, salt formation, and the physicochemical properties of organic ammonium sulfates.

Table 2: Physicochemical Properties of N,N-Diethylcyclohexanamine

| Property | Value |

| CAS Number | 91-65-6 |

| Molecular Formula | C₁₀H₂₁N |

| Molecular Weight | 155.28 g/mol |

| Boiling Point | 193 °C |

| Melting Point | 172 °C |

| Density | 0.84 g/cm³ |

(Data sourced from Alfa Chemistry and ChemicalBook) wikisource.org

Historical Trajectories of Research Involving Amine-Sulfuric Acid Interactions

The study of amine-sulfuric acid interactions is built upon centuries of foundational chemical research. The history of sulfuric acid as an industrial chemical and catalyst dates back to the 18th century. In 1746, the lead chamber process was developed for its commercial production, and its catalytic properties were recognized in various contexts, such as in the conversion of alcohol to ether. rsc.orgscielo.org.mx The more efficient "Contact process," using a platinum catalyst to oxidize sulfur dioxide, was patented in 1831 by Peregrine Phillips. scielo.org.mxwordpress.com Throughout the 19th and early 20th centuries, the use of sulfuric acid as a catalyst became widespread, with vanadium-based catalysts eventually replacing platinum for cost and stability reasons. tue.nlacs.org

The field of amine chemistry emerged later. The first amine was isolated in 1849 by A. Wurtz. A pivotal moment came in 1851 when August Wilhelm Hofmann postulated an "ammonia type" of organic compounds and demonstrated that ammonia (B1221849) salts could be transformed into tertiary amines. euchems.eu This laid the groundwork for understanding the structure and reactivity of amines. The basic nature of amines and their characteristic reaction with acids to form salts became a fundamental concept in organic chemistry. oxfordreference.comlibretexts.orgbritannica.com

The convergence of these two fields—the well-established chemistry of sulfuric acid and the burgeoning understanding of amines—led to the study of their interactions. Initially, this was primarily from the perspective of classical acid-base chemistry and organic synthesis. However, in recent decades, the significance of these interactions has been increasingly recognized in environmental and atmospheric science, leading to a new wave of research focused on the role of amine-sulfuric acid adducts in particle nucleation and climate modeling. copernicus.org

Properties

CAS No. |

65087-20-9 |

|---|---|

Molecular Formula |

C20H44N2O4S |

Molecular Weight |

408.6 g/mol |

IUPAC Name |

N,N-diethylcyclohexanamine;sulfuric acid |

InChI |

InChI=1S/2C10H21N.H2O4S/c2*1-3-11(4-2)10-8-6-5-7-9-10;1-5(2,3)4/h2*10H,3-9H2,1-2H3;(H2,1,2,3,4) |

InChI Key |

BGBIUUBEZRRSNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1CCCCC1.CCN(CC)C1CCCCC1.OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways of N,n Diethylcyclohexanamine;sulfuric Acid

Synthetic Routes to N,N-Diethylcyclohexanamine

The primary route to N,N-diethylcyclohexanamine involves the reaction of cyclohexanone (B45756) with diethylamine (B46881) in the presence of a reducing agent. This transformation is a classic example of reductive amination.

Reductive amination is a highly versatile method for forming amines from carbonyl compounds. mdpi.comyoutube.com The Leuckart-Wallach reaction is a specific type of reductive amination that utilizes formic acid or its derivatives (like ammonium (B1175870) formate (B1220265) or formamide) as both the nitrogen source and the reducing agent. alfa-chemistry.comwikipedia.org This reaction is typically performed at high temperatures, often exceeding 120-130 °C. wikipedia.org

The mechanism begins with the nucleophilic attack of the amine (diethylamine) on the carbonyl carbon of cyclohexanone, forming an intermediate that, after dehydration, generates an iminium ion. In the Leuckart-Wallach pathway, a hydride is transferred from formic acid (or formate) to the iminium ion, reducing it to the final tertiary amine, N,N-diethylcyclohexanamine. alfa-chemistry.com While effective, this method requires high temperatures and can sometimes result in N-formylated byproducts. alfa-chemistry.com

Table 1: Comparison of Reductive Amination Protocols

| Feature | Leuckart-Wallach Reaction | Catalytic Hydrogenation | Hydride-Based Reduction |

|---|---|---|---|

| Reducing Agent | Formic acid / Formate | H₂ Gas | NaBH₃CN, NaBH(OAc)₃ |

| Catalyst | None (acid-catalyzed) | Pd, Pt, Ni | Often acid-catalyzed |

| Temperature | High (120-180 °C) | Varies (often room temp) | Room Temperature |

| Pressure | Atmospheric | Elevated | Atmospheric |

| Advantages | Inexpensive reagents | High yields, clean reaction | Mild conditions, high selectivity |

| Disadvantages | High temp, potential byproducts | Requires special equipment | More expensive reagents |

Beyond the specific Leuckart-Wallach conditions, the synthesis of N,N-diethylcyclohexanamine from cyclohexanone can be achieved through several other reductive amination strategies. These methods also proceed through an iminium ion intermediate but employ different reducing agents.

A common and milder approach involves the use of hydride reducing agents. researchgate.net Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective. researchgate.net These hydrides are selective in that they readily reduce the protonated iminium ion intermediate but are slow to react with the starting ketone, preventing the formation of cyclohexanol (B46403) as a major byproduct. youtube.comorgsyn.org The reaction is typically performed at room temperature in a suitable solvent like methanol (B129727) or acetonitrile. orgsyn.orgchemicalbook.com

Another significant method is catalytic hydrogenation. In this approach, cyclohexanone and diethylamine are mixed in the presence of hydrogen gas and a metal catalyst, such as Palladium, Platinum, or Raney Nickel. The catalyst facilitates both the formation of the iminium intermediate and its subsequent reduction by hydrogen to yield the desired amine.

Formation Mechanisms of N,N-Diethylcyclohexanamine;Sulfuric Acid Salt

The formation of the sulfate (B86663) salt is an acid-base reaction between the synthesized N,N-diethylcyclohexanamine (a Lewis base) and sulfuric acid (a strong acid).

The most straightforward method for preparing the salt is through a direct acid-base neutralization reaction. youtube.com N,N-diethylcyclohexanamine possesses a lone pair of electrons on its nitrogen atom, making it basic. When combined with sulfuric acid, a strong diprotic acid, the nitrogen is protonated.

The reaction typically involves dissolving the amine in a suitable solvent and adding a stoichiometric amount of sulfuric acid, often dropwise, while monitoring the temperature, as neutralization reactions are generally exothermic. youtube.com The resulting salt, this compound, can then be isolated, often by precipitation or by evaporation of the solvent. The general reaction is as follows:

2 C₁₀H₂₁N + H₂SO₄ → (C₁₀H₂₂N)₂SO₄

This equation represents the reaction where two molecules of the amine are protonated by one molecule of the diprotic sulfuric acid.

While water can be used as a solvent for this neutralization, non-aqueous and mixed solvent systems are frequently employed to facilitate the isolation of the final salt product. pearsoncanada.ca The choice of solvent is critical as it influences the solubility of both the starting amine and the resulting salt.

In many organic solvents where the amine is soluble, the corresponding sulfate salt is often poorly soluble. This property is advantageous for product isolation, as the salt may precipitate directly from the reaction mixture upon addition of sulfuric acid. vpscience.org Common non-aqueous solvents for this purpose include alcohols (like ethanol (B145695) or isopropanol), ethers (like diethyl ether), and hydrocarbons (like hexane). The dielectric constant of the solvent plays a significant role; solvents with lower dielectric constants promote ion-pairing and can decrease the solubility of the ionic salt, aiding in its precipitation. nou.edu.ng

Table 2: Solvent Effects on Salt Formation and Isolation

| Solvent Type | Examples | Salt Solubility | Isolation Method |

|---|---|---|---|

| Polar Protic | Water, Ethanol | Generally High | Evaporation, Anti-solvent addition |

| Polar Aprotic | Acetonitrile, Acetone | Moderate to Low | Precipitation, Cooling |

| Non-Polar | Diethyl Ether, Hexane | Very Low | Direct Precipitation |

Optimization of Synthesis Parameters for Research Scale Preparation

For laboratory-scale preparation, several parameters can be optimized to maximize the yield and purity of this compound.

For the Amine Synthesis (Reductive Amination):

Stoichiometry: The molar ratio of cyclohexanone to diethylamine and the reducing agent is critical. Using a slight excess of the amine can help drive the reaction towards the formation of the iminium intermediate.

pH Control: When using hydride reagents like NaBH₃CN, the reaction is pH-dependent and proceeds most efficiently under mildly acidic conditions (pH ~5-6), which favors the formation of the iminium ion without deactivating the amine. researchgate.net

Temperature and Time: While Leuckart-Wallach reactions require high heat, syntheses using hydride reagents or catalytic hydrogenation can often be performed at or near room temperature. Reaction time should be monitored (e.g., by TLC or GC) to ensure completion.

Order of Addition: The order in which reagents are mixed can influence the outcome. Often, the ketone and amine are mixed first to allow for the formation of the iminium ion before the reducing agent is added. orgsyn.org

For the Salt Formation:

Solvent Choice: Selecting a solvent in which the free-base amine is soluble but the sulfate salt is not is the most critical parameter for easy isolation and high recovery.

Rate of Addition: Slow, dropwise addition of sulfuric acid, often with cooling, is recommended to control the exothermic nature of the neutralization reaction.

Purification: The final salt product can be purified by recrystallization from a suitable solvent or solvent mixture to remove any unreacted starting materials or byproducts.

Isolation and Purification Techniques for Research-Grade this compound

The isolation and purification of this compound are critical steps to obtain a product of high purity suitable for research applications. The primary methods employed are precipitation and recrystallization, with chromatographic techniques being less common for this type of salt.

Following the synthesis, the crude this compound salt is typically isolated by filtration. The precipitated solid is collected on a filter and washed with a cold, non-polar solvent to remove any unreacted starting materials or byproducts that are soluble in the solvent.

For achieving research-grade purity, recrystallization is the most effective method. This technique relies on the principle that the solubility of the salt is dependent on the temperature of the solvent. A suitable solvent for recrystallization is one in which the salt has high solubility at an elevated temperature and low solubility at a lower temperature.

The process involves dissolving the crude salt in a minimal amount of a suitable hot solvent to create a saturated solution. The hot solution is then slowly cooled, allowing for the formation of well-defined crystals of the purified salt, while impurities remain dissolved in the solvent. The choice of solvent is critical and may require some experimentation. Polar solvents such as alcohols or aqueous mixtures are often suitable for recrystallizing amine salts.

The table below outlines potential solvents and their general applicability for the recrystallization of amine salts.

| Solvent System | Rationale for Use | Potential Outcome |

| Isopropanol/Water | Balances polarity to dissolve the salt at high temperatures while allowing for precipitation upon cooling. | Good crystal formation, effective removal of non-polar impurities. |

| Ethanol | A polar solvent that can often dissolve amine salts upon heating. | May require the addition of a less polar co-solvent to induce precipitation. |

| Acetone/Water | The mixture can be fine-tuned to achieve the desired solubility profile. | Effective for salts with moderate polarity. |

After recrystallization, the purified crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent, and then dried under vacuum to remove any residual solvent. The purity of the final product can be assessed by techniques such as melting point determination and spectroscopic analysis.

Chromatographic purification of highly polar and ionic compounds like amine salts on standard silica (B1680970) gel can be challenging due to strong interactions between the salt and the acidic silica surface. However, modified stationary phases, such as amine-functionalized silica or the use of buffered mobile phases, can sometimes be employed if recrystallization does not yield the desired purity.

Chemical Reactivity, Transformation Mechanisms, and Catalytic Roles

Intermolecular Interactions and Complexation Chemistry

The interaction between N,N-diethylcyclohexanamine and sulfuric acid is a classic acid-base reaction, resulting in the formation of a salt, N,N-diethylcyclohexylammonium sulfate (B86663). This salt is composed of the N,N-diethylcyclohexylammonium cation and the sulfate anion (or bisulfate, depending on the stoichiometry). The chemical nature of these ions dictates a range of intermolecular interactions that govern the salt's structure and its behavior in different environments.

Hydrogen Bonding Network Analysis within the Salt Structure and Solvation Shell

Upon protonation of the tertiary amine N,N-diethylcyclohexanamine by sulfuric acid, an N-H donor site is created on the resulting N,N-diethylcyclohexylammonium cation. This allows for the formation of hydrogen bonds with suitable acceptors. In the solid state, the primary hydrogen bond acceptors are the oxygen atoms of the sulfate or bisulfate anion.

In the case of N,N-diethylcyclohexylammonium sulfate, the positively charged N-H group of the cation will form hydrogen bonds with the negatively charged oxygen atoms of the sulfate anion (SO₄²⁻) or the bisulfate anion (HSO₄⁻) nih.govnih.gov. These interactions are expected to be the dominant force in the crystal packing. The general characteristics of these hydrogen bonds in similar organic sulfate salts are summarized in the table below.

Table 1: Typical Hydrogen Bond Parameters in Alkylammonium Sulfate Salts

| Donor | Acceptor | Typical D-H···A Distance (Å) | Typical D-H···A Angle (°) |

|---|---|---|---|

| N-H | O=S | 2.6 - 2.9 | 150 - 180 |

| O-H (bisulfate) | O=S | 2.5 - 2.8 | 160 - 180 |

Note: Data is generalized from studies on various ammonium (B1175870) and alkylammonium sulfate salts and represents expected ranges.

In a solvated state, particularly in polar protic solvents like water, the hydrogen bonding network extends to include solvent molecules. Water molecules can act as both hydrogen bond donors and acceptors, bridging interactions between the N,N-diethylcyclohexylammonium cations and sulfate anions, as well as solvating the individual ions. The solvation shell around the cation will involve hydrogen bonds from the N-H group to the oxygen of water molecules, and the hydrophobic cyclohexyl and ethyl groups will influence the local water structure. The sulfate anion will be strongly solvated by water molecules acting as hydrogen bond donors to its oxygen atoms.

Supramolecular Assembly Driven by N,N-Diethylcyclohexanamine;Sulfuric Acid Interactions

The directional nature of hydrogen bonds, coupled with other non-covalent interactions, can lead to the formation of well-defined, higher-order structures known as supramolecular assemblies. In the solid state, the interplay of N-H···O hydrogen bonds between the N,N-diethylcyclohexylammonium cations and sulfate anions is expected to be the primary driver for self-assembly nih.gov.

Based on observations from similar organic-inorganic hybrid salts, these interactions can lead to the formation of various motifs, such as one-dimensional chains, two-dimensional layers, or complex three-dimensional networks nih.gov. The bulky and non-polar cyclohexyl and ethyl groups of the cation will also play a significant role in the supramolecular architecture through van der Waals interactions and steric effects. These hydrophobic interactions can lead to the segregation of organic and inorganic domains within the crystal structure, a common feature in amphiphilic salts.

For instance, a layered structure might form where inorganic layers of sulfate anions are sandwiched between organic layers of N,N-diethylcyclohexylammonium cations. The hydrogen bonds would provide the connectivity within and between the layers, while the hydrophobic groups would pack in a way that minimizes unfavorable interactions with the ionic portions of the structure. The potential for such organized structures makes these types of salts interesting for materials science applications.

Advanced Analytical Chemistry Methodologies for Research Characterization

Structural Elucidation Techniques

High-Resolution NMR spectroscopy is a powerful, non-destructive technique for probing the structure of the N,N-diethylcyclohexylammonium cation in solution. The analysis would focus on the conformation of the six-membered ring.

The cyclohexane (B81311) ring typically adopts a stable chair conformation to minimize steric and torsional strain. In N,N-diethylcyclohexylammonium, the diethylammonium (B1227033) group [-N⁺H(CH₂CH₃)₂] can exist in either an axial or equatorial position. The equilibrium between these two conformers is a key aspect of its structure.

¹H NMR spectroscopy provides critical data through chemical shifts and scalar coupling constants. The proton attached to the nitrogen (N⁺-H) and the proton on the carbon bearing the nitrogen (C1-H) are particularly diagnostic. The multiplicity and, more importantly, the magnitude of the vicinal coupling constant (³J) between the C1 proton and the adjacent protons on C2 and C6 can definitively establish the preferred conformation. A large coupling constant (typically 8-13 Hz) indicates a trans-diaxial relationship between the coupled protons, which occurs when the C1 proton is axial. Conversely, smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

By analyzing these coupling constants, the predominant orientation of the diethylammonium substituent can be determined. For a bulky substituent like diethylammonium, it is strongly expected to preferentially occupy the equatorial position to minimize steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). copernicus.orgauremn.org.br

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (³J, Hz) | Conformational Information |

| N⁺-H | 7.0 - 9.0 | Broad Singlet | - | Indicates protonation of the amine. Shift is solvent and concentration-dependent. |

| C1-H (methine) | 2.5 - 3.5 | Multiplet | J_ax-ax ≈ 10-12 Hz, J_ax-eq ≈ 3-4 Hz | Large coupling constants confirm an axial position for this proton, thus an equatorial substituent. |

| N⁺-CH₂-CH₃ | 2.8 - 3.2 | Quartet | ~7 Hz | Shows coupling to the methyl protons of the ethyl group. |

| Cyclohexyl H (axial) | 1.1 - 1.4 | Multiplet | - | Typically shielded (upfield) compared to equatorial protons. |

| Cyclohexyl H (eq) | 1.6 - 1.9 | Multiplet | - | Typically deshielded (downfield) compared to axial protons. |

| N⁺-CH₂-CH₃ | 1.0 - 1.3 | Triplet | ~7 Hz | Shows coupling to the methylene (B1212753) protons of the ethyl group. |

Note: The data in this table are hypothetical and based on typical values for substituted cyclohexanes and protonated amines.

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of N,N-diethylcyclohexanamine;sulfuric acid in its solid, crystalline state. researchgate.net This technique provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of the N,N-diethylcyclohexylammonium cation and the sulfate (B86663) or bisulfate anion.

| Parameter | Expected Finding | Significance |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the basic repeating unit of the crystal lattice. |

| Space Group | e.g., P2₁/c, C2/c | Describes the symmetry elements within the crystal. |

| Ion Conformation | Chair conformation for cyclohexane ring; equatorial orientation for the -N⁺H(Et)₂ group. | Confirms the lowest energy conformation in the solid state. |

| Bond Lengths | C-N, C-C, S-O bond distances. | Provides data on covalent bonding within the cation and anion. |

| Hydrogen Bonding | N⁺-H···O-S hydrogen bond distances (typically 1.7 - 2.0 Å for H···O) and angles (typically >160°). | Confirms the ionic interaction and proton transfer from the acid to the amine, stabilizing the structure. |

| Crystal Packing | Arrangement of cations and anions in the 3D lattice. | Reveals how the ions are organized to maximize electrostatic and van der Waals interactions. |

Note: The data in this table are representative examples for a typical organic amine sulfate salt.

Mass Spectrometric Approaches

Mass spectrometry provides vital information on the molecular weight, elemental composition, and stability of the compound and its potential aggregates.

Electrospray ionization mass spectrometry (ESI-MS) is an ideal technique for analyzing the non-covalent clusters that may form between N,N-diethylcyclohexanamine and sulfuric acid, particularly in solution. nih.govresearchgate.net ESI is a "soft" ionization method that can transfer ions and molecular clusters from solution into the gas phase with minimal fragmentation, allowing for the direct observation of these species.

Analysis of a solution containing both compounds by ESI-MS would likely reveal not only the individual protonated amine [DECA + H]⁺ (m/z 156.2) and deprotonated acid [HSO₄]⁻ (m/z 97.0), but also a series of molecular clusters. acs.org In positive-ion mode, clusters with the general formula [(DECA)ₙ(H₂SO₄)ₘ + H]⁺ could be detected. In negative-ion mode, clusters of the type [(DECA)ₙ(H₂SO₄)ₘ - H]⁻ would be observed. copernicus.org The relative intensities of these cluster peaks can provide insights into their stability. Collision-induced dissociation (CID) experiments within the mass spectrometer can be used to probe the strength of the non-covalent interactions holding the clusters together by observing their fragmentation pathways. copernicus.orgcopernicus.org

| Ion/Cluster Formula ([DECA] = C₁₀H₂₁N) | Expected m/z (Monoisotopic) | Ionization Mode | Interpretation |

| [DECA + H]⁺ | 156.2 | Positive | Protonated N,N-diethylcyclohexanamine base molecule. |

| [(DECA)₂(H₂SO₄) + H]⁺ | 410.4 | Positive | Cluster containing two amine molecules and one sulfuric acid molecule, with a net positive charge. |

| [(DECA)(H₂SO₄) + H]⁺ | 254.2 | Positive | Cluster of a 1:1 amine:acid adduct, protonated. |

| [HSO₄]⁻ | 97.0 | Negative | Bisulfate anion, formed by deprotonation of sulfuric acid. |

| [(H₂SO₄) - H]⁻ | 97.0 | Negative | Same as bisulfate anion. |

| [(DECA)(H₂SO₄)₂ - H]⁻ | 350.1 | Negative | Cluster containing one amine molecule and two sulfuric acid molecules, with a net negative charge (as bisulfate). |

Note: m/z values are calculated based on the most abundant isotopes: C=12.0000, H=1.0078, N=14.0031, S=31.9721, O=15.9949.

Chromatography coupled with mass spectrometry is essential for separating the components of a mixture and identifying potential reaction byproducts or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): The salt this compound is ionic and non-volatile, making it unsuitable for direct GC-MS analysis. However, GC-MS is an excellent method for analyzing the free amine. labrulez.com After neutralizing the salt and extracting with an organic solvent, N,N-diethylcyclohexanamine can be injected into the GC-MS. The mass spectrum would show a molecular ion peak (m/z 155) and a characteristic fragmentation pattern. For alkylamines, the dominant fragmentation pathway is typically alpha-cleavage, leading to the loss of an alkyl radical adjacent to the nitrogen atom. For N,N-diethylcyclohexanamine, this would result in a prominent base peak from the loss of a methyl group from one of the ethyl substituents, leading to a fragment ion. The analysis of the sulfate component would require a derivatization step to convert it into a volatile ester. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly suitable for the analysis of ionic and polar compounds and can be used to analyze the salt and its components directly from a solution. rsc.orgtechnologynetworks.com Using reversed-phase chromatography, the protonated N,N-diethylcyclohexylammonium cation can be separated and detected. The sulfate or bisulfate anion is highly polar and typically not well-retained on standard reversed-phase columns; its analysis might require hydrophilic interaction liquid chromatography (HILIC) or the use of an ion-pairing agent. nih.govnih.gov LC-MS is a powerful tool for purity assessment, allowing for the separation and identification of synthesis-related impurities or degradation products. shimadzu.com

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a molecular "fingerprint" and are highly sensitive to chemical structure, bonding, and intermolecular interactions like hydrogen bonding.

For this compound, the spectra would confirm the formation of the salt via proton transfer. Key features would include:

N⁺-H Stretching: The appearance of a very broad and strong absorption band in the IR spectrum, typically between 2400 and 3000 cm⁻¹, is a classic indicator of an ammonium (B1175870) (R₃N⁺-H) group involved in strong hydrogen bonding. nih.govresearchgate.net

Sulfate/Bisulfate Vibrations: The spectrum will be dominated by the strong vibrational modes of the sulfur-oxygen bonds. The symmetry of the anion (T_d for SO₄²⁻ vs. C₃ᵥ for HSO₄⁻) influences the number of active IR and Raman bands. The presence of bands corresponding to the bisulfate ion (HSO₄⁻) would confirm that sulfuric acid acted as a monoprotic acid in the reaction. rsc.orgnih.gov

Alkyl Group Vibrations: C-H stretching vibrations from the cyclohexyl and ethyl groups will be present in the 2850-2960 cm⁻¹ region, while various bending and rocking modes will appear in the fingerprint region (<1500 cm⁻¹). researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) | Assignment and Significance |

| N⁺-H Stretch | 2400 - 3000 (very broad) | IR | Confirms protonation of the amine. Broadness indicates strong hydrogen bonding with the sulfate/bisulfate anion. nih.gov |

| C-H Stretch (Alkyl) | 2850 - 2960 | IR, Raman | Asymmetric and symmetric stretching of CH₂ and CH₃ groups on the ethyl and cyclohexyl moieties. researchgate.net |

| N-H Bending | 1560 - 1620 | IR | Deformation vibration of the ammonium group. researchgate.net |

| S=O Stretch (HSO₄⁻) | ~1200 | IR, Raman | Stretching of the double-bonded oxygens in the bisulfate anion. |

| S-O(H) Stretch (HSO₄⁻) | ~1050 | IR, Raman | Stretching of the S-O single bonds in the bisulfate anion. rsc.org |

| Symmetric SO₄²⁻ Stretch (ν₁) | ~981 | Raman (strong) | "Breathing" mode of the sulfate tetrahedron. Would indicate the presence of the dianion. |

Note: The data in this table are based on characteristic frequencies for amine salts and sulfate/bisulfate ions from various sources.

Elucidation of Hydrogen Bonding and Protonation States

The formation of the diethylcyclohexylammonium salt involves the transfer of a proton (H+) from sulfuric acid to the lone pair of electrons on the nitrogen atom of N,N-diethylcyclohexanamine. pressbooks.pubutexas.edu This protonation event creates a positively charged ammonium cation and a negatively charged sulfate or bisulfate anion, leading to significant changes in the molecular structure and intermolecular forces, primarily through hydrogen bonding.

Spectroscopic techniques are paramount for elucidating these features.

Infrared (IR) Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming the protonation of the amine. thermofisher.com Tertiary amines themselves exhibit few characteristic IR peaks. spectroscopyonline.com However, upon reaction with an acid to form a tertiary amine salt, a distinct and diagnostically useful NH+ group is formed. This group gives rise to a very broad and intense absorption band in the infrared spectrum, typically in the 2700-2250 cm⁻¹ region. spectroscopyonline.com The position and broadness of this N-H+ stretching envelope are highly indicative of the strength and nature of the hydrogen bonding between the ammonium cation and the sulfate/bisulfate anion. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy, particularly ¹H NMR, provides definitive evidence of protonation. The proton attached to the nitrogen in the ammonium salt will appear as a distinct signal, often significantly downfield due to the deshielding effect of the positive charge. kinampark.com Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study through-space interactions, revealing the proximity of the N-H+ proton to the counter-ion and solvent molecules, thereby mapping the hydrogen-bonding network. nih.gov

Computational Chemistry : Quantum mechanical calculations, such as Density Functional Theory (DFT), complement experimental data by providing a theoretical model of the salt's structure. These calculations can determine optimized geometries, bond lengths, and vibrational frequencies, offering a deeper understanding of the hydrogen bond interactions and the stability of the protonated state. researchgate.netnih.gov

In Situ Monitoring of Reaction Progress and Intermediate Formation

Understanding the kinetics and mechanism of the salt formation requires real-time, or in situ, monitoring of the reaction. This approach allows for the tracking of reactant consumption, product formation, and the identification of any transient intermediates without the need for sample extraction, which can alter the reaction course. spectroscopyonline.com

Several process analytical technologies (PAT) are suitable for this purpose:

In Situ FTIR and Raman Spectroscopy : Vibrational spectroscopy techniques are well-suited for real-time monitoring. tudelft.nlresearchgate.net By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, FTIR spectroscopy can continuously collect spectra. mt.com The disappearance of reactant peaks and the appearance of the characteristic broad N-H+ stretch of the ammonium salt can be trended over time to generate kinetic profiles. mt.com Raman spectroscopy, which is particularly sensitive to non-polar bonds and less sensitive to aqueous media, can also be used to monitor changes in the molecular vibrations as the reaction progresses. thermofisher.comresearchgate.net

In Situ NMR Spectroscopy : For certain reaction setups, particularly in microfluidic systems, NMR can be used for inline reaction monitoring. nih.govnih.gov This technique provides detailed structural information in real-time, allowing for the unambiguous identification and quantification of all species present in the reaction mixture as a function of time. nih.gov This is especially powerful for detecting and characterizing any unexpected intermediates or byproducts.

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for assessing the purity of the final N,N-diethylcyclohexanamine sulfate salt and for analyzing the composition of the initial reactants and any potential side products. gassnova.no

Advanced High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like amine salts.

Methodology : Reversed-phase HPLC (RP-HPLC) is a common mode of separation. However, basic compounds like amines can exhibit poor peak shape and retention on standard silica-based C18 columns. Therefore, method development often involves the use of specialized columns or mobile phase additives. Mixed-mode chromatography, which combines reversed-phase and ion-exchange retention mechanisms, can provide excellent separation for polar and charged analytes like tertiary amines. sielc.com

Detection : Since aliphatic amines like N,N-diethylcyclohexanamine lack a strong UV chromophore, direct UV detection can be challenging and insensitive. researchgate.netchromforum.org To overcome this, several strategies can be employed:

Pre-column Derivatization : The amine can be reacted with a tagging agent that imparts a UV-absorbing or fluorescent characteristic to the molecule, significantly enhancing detection sensitivity. helsinki.fi

Evaporative Light Scattering Detector (ELSD) : This universal detector is not dependent on the optical properties of the analyte and can be used for compounds without a chromophore. sielc.com

Mass Spectrometry (LC-MS) : Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, allowing for the definitive identification and quantification of the target compound and any related impurities. sielc.com

| Parameter | Condition |

|---|---|

| Column | Mixed-Mode (e.g., Primesep 200) or C18 |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., Ammonium Acetate, Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | ELSD, MS, or UV (with derivatization) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Components and Byproducts

Gas chromatography is the preferred method for analyzing volatile and thermally stable compounds. While the N,N-diethylcyclohexanamine sulfate salt itself is non-volatile, GC is crucial for assessing the purity of the N,N-diethylcyclohexanamine starting material and for identifying any volatile byproducts from its synthesis or potential degradation pathways. labrulez.com

Methodology : Analysis is typically performed on a deactivated capillary column to prevent the adsorption of the basic amine, which can cause severe peak tailing. labrulez.com The column is often treated with a base, such as potassium hydroxide (B78521) (KOH), to improve peak shape. labrulez.com

Applications : GC can be used to quantify the starting amine, check for the presence of residual solvents, and identify related volatile impurities. The NIST Chemistry WebBook provides retention index data for N,N-diethylcyclohexanamine on specific GC columns, which aids in its identification. nist.gov For less volatile amines, derivatization can be employed to increase their volatility for GC analysis. nih.gov

Detection : A Flame Ionization Detector (FID) provides general-purpose, sensitive detection for organic compounds. For more definitive identification of unknown peaks, a Mass Spectrometer (GC-MS) is used, which provides both retention time and mass spectral data.

Trace Elemental Analysis in Sulfuric Acid and Related Amine Systems

The purity of the reagents, particularly the sulfuric acid, is critical, as trace metal contaminants can have significant impacts in many applications, such as in the semiconductor industry. perkinelmer.comthermofisher.com Therefore, highly sensitive analytical techniques are required to quantify these impurities at ultra-trace levels.

Analytical Techniques : Inductively Coupled Plasma (ICP) is the state-of-the-art technique for elemental analysis.

ICP-Optical Emission Spectrometry (ICP-OES) : This robust technique is widely used for trace metal analysis and can detect elements at the parts-per-billion (ppb, or µg/L) level. shimadzu.comdrawellanalytical.complos.org It is well-suited for analyzing samples with higher concentrations of dissolved solids. thermofisher.com

ICP-Mass Spectrometry (ICP-MS) : For applications requiring the highest sensitivity, ICP-MS is the method of choice. It offers detection limits in the parts-per-trillion (ppt, or ng/L) range or even lower. thermofisher.comkoreascience.krresearchgate.net High-resolution (HR) ICP-MS can also resolve spectral interferences that can be problematic in complex matrices like concentrated sulfuric acid. thermofisher.com

Sample Handling : A significant challenge in trace elemental analysis is avoiding contamination during sample preparation. For high-purity acids, a "dilute and shoot" methodology is often adopted, where the concentrated acid is simply diluted with high-purity deionized water before analysis to minimize handling and potential introduction of contaminants. thermofisher.comshimadzu.com

Findings : Studies on high-purity sulfuric acid using ICP-MS have demonstrated the ability to quantify a wide range of elements at concentrations well below 1 ppb. koreascience.kr For many elements, detection limits in the low ppt (B1677978) or even sub-ppt range are achievable, meeting the stringent requirements of industries like semiconductor manufacturing. thermofisher.comresearchgate.net

| Element | Typical BEC (pg·g⁻¹) |

|---|---|

| Sodium (Na) | < 5 |

| Aluminum (Al) | < 2 |

| Potassium (K) | < 1 |

| Calcium (Ca) | < 10 |

| Chromium (Cr) | < 1 |

| Iron (Fe) | < 5 |

| Nickel (Ni) | < 1 |

| Copper (Cu) | < 2 |

| Zinc (Zn) | < 2 |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are essential for elucidating the fundamental interactions at the molecular level, providing precise information on geometries, electronic structures, and the energetics of cluster formation.

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the molecular interactions between acids and bases, such as sulfuric acid and amines. nih.gov Studies on similar systems, like sulfuric acid with amides or other amines, are typically performed using functionals such as M06-2X or B3LYP with extensive basis sets like 6-311++G(3df,3pd) to ensure accurate calculations of geometry optimization and Gibbs free energy. nih.govresearchgate.net

These calculations consistently show that the interaction between sulfuric acid and a strong amine base leads to proton transfer from the acid to the base. nih.gov This results in the formation of a stable ion pair, in this case, the diethylcyclohexylammonium cation and the bisulfate anion. The formation of these clusters is energetically favorable, driven by strong electrostatic attraction between the resulting ions. nih.gov

The binding energies and Gibbs free energies of formation (ΔG) are key parameters determined from DFT calculations. For strongly bound acid-base pairs, these values are significantly negative, indicating a spontaneous and stable association. For instance, calculations on the sulfuric acid-dimethylamine (SA-DMA) system, a proxy for strong amine interactions, show highly favorable formation energies that drive atmospheric new particle formation. researchgate.net The addition of amine molecules to sulfuric acid clusters has a pronounced promoting effect on particle formation, with the binding capacity of many amines being stronger than that of ammonia (B1221849). nih.gov

Table 1: Representative DFT-Calculated Thermodynamic Properties for Sulfuric Acid-Amine Interactions Note: This table presents data for analogous amine systems to illustrate the expected energetic properties for the N,N-diethylcyclohexanamine–sulfuric acid complex.

| Interacting Molecules | Method | Calculated Property | Value (kcal/mol) |

| Sulfuric Acid & Ammonia | MP2 | Gibbs Free Energy | -7.51 |

| Sulfuric Acid & Ammonia | MP2 | Enthalpy | -15.8 |

| Sulfuric Acid & Dimethylamine (B145610) | M06-2X | Gibbs Free Energy | Varies with cluster size |

| Sulfuric Acid & Amides | M06-2X | Gibbs Free Energy | Varies with amide structure |

This table is generated based on principles and data discussed in the provided sources. nih.govescholarship.org

Analysis of the electronic structure, often through Natural Bond Orbital (NBO) analysis, reveals significant charge transfer from the lone pair orbitals of the amine's nitrogen atom to the antibonding orbital of the O-H bond in sulfuric acid, confirming the formation of a strong hydrogen bond that facilitates proton transfer. researchgate.net

Ab Initio Methods for High-Accuracy Interaction Energy Determination

While DFT is a workhorse for computational chemistry, higher-accuracy ab initio methods are often employed to refine the energetics of molecular clusters. Methods such as Møller-Plesset perturbation theory (e.g., RI-MP2) and Coupled Cluster theory (e.g., DLPNO-CCSD(T)) provide benchmark-quality interaction energies. nih.govnih.gov These high-level calculations are crucial for validating the results obtained from various DFT functionals, as different functionals can sometimes yield qualitatively different Gibbs free energies for the same cluster.

For example, studies comparing DFT methods with higher-level theories have found that while some functionals perform well, others may be less satisfactory for describing the complex non-covalent interactions and proton transfer dynamics in acid-amine clusters. High-accuracy ab initio calculations serve as a "gold standard" to ensure that the thermodynamic data used in larger-scale atmospheric and kinetic models are reliable. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations complement static quantum chemical calculations by providing a view of the system's evolution over time. This is critical for understanding dynamic processes such as solvation, proton transfer, and the growth of molecular clusters.

Investigation of Solvation Effects and Dynamic Proton Transfer Processes

Ab initio molecular dynamics (AIMD) simulations are particularly powerful for studying systems where chemical bonds are formed and broken, such as in proton transfer events. nih.gov In simulations of sulfuric acid in aqueous environments, proton transfer is a key process. The presence of a base like N,N-diethylcyclohexanamine would facilitate this transfer. AIMD studies on neat and hydrated sulfuric acid reveal the mechanisms of proton transport, which often involve correlated events mediated by hydrogen-bonded "Grotthuss chains". nih.govbohrium.com

Upon proton transfer, the resulting diethylcyclohexylammonium and bisulfate ions would be solvated. MD simulations show a significant contraction of the dynamic hydrogen-bonded network around such protonic defects, indicating strong ordering of solvent molecules (like water) in the immediate vicinity of the ions. nih.govbohrium.com The time scales for these dynamic processes can also be estimated; for instance, the structural relaxation for proton release from hydrogen bonds in sulfuric acid occurs on a sub-picosecond timescale (~0.4 ps). nih.gov Reactive MD methods, such as those implemented in the RAPTOR software, offer a way to simulate these proton transport phenomena over longer timescales (nanoseconds to microseconds) than are accessible with AIMD. chemrxiv.org

Modeling of Cluster Formation and Growth in Gas-Phase Environments

In the gas phase, the interaction between N,N-diethylcyclohexanamine and sulfuric acid is the first step toward new particle formation, a process of major atmospheric importance. nih.gov MD simulations are used to model the initial nucleation and subsequent growth of these molecular clusters. borenv.net Simulations typically start with individual acid and base molecules in the gas phase, which then collide to form dimers, trimers, and larger aggregates. borenv.netarxiv.org

The presence of a strong base like N,N-diethylcyclohexanamine is expected to dramatically enhance the rate of new particle formation compared to weaker bases like ammonia. nih.gov Even trace amounts of amines at the parts-per-trillion (ppt) level can increase particle formation rates by several orders of magnitude. nih.gov This is because the amine stabilizes the initial sulfuric acid clusters, preventing their re-evaporation and allowing them to grow by adding more acid or base molecules. nih.govresearchgate.net

Time-resolved measurements of analogous systems have observed neutral clusters containing numerous sulfuric acid and amine molecules, confirming the pathways predicted by simulations. arxiv.org The composition of these clusters often involves an equal or nearly equal number of acid and base molecules, reflecting the stability of the charge-neutralized ion pairs. nih.govnih.gov

Table 2: General Stoichiometry of Sulfuric Acid-Amine Clusters Observed in Simulations and Experiments

| Cluster Size | General Formula (A = Acid, B = Base) | Predominant Species |

| Dimer | A₁B₁ | (H₂SO₄)₁·(Amine)₁ |

| Trimer | A₂B₁ | (H₂SO₄)₂·(Amine)₁ |

| Tetramer | A₂B₂ | (H₂SO₄)₂·(Amine)₂ |

| Larger Clusters | AₙBₙ or Aₙ₊₁Bₙ | Clusters with near 1:1 stoichiometry |

This table summarizes common cluster compositions found in sulfuric acid-amine systems as detailed in the literature. arxiv.orgnih.govcopernicus.org

Thermodynamic and Kinetic Modeling

To bridge the gap between molecular-level calculations and macroscopic observations, thermodynamic and kinetic models are employed. These models use the energetic data from quantum chemistry to predict the rates of cluster formation and growth under specific conditions.

Thermodynamic parameters, primarily the Gibbs free energy of formation (ΔG), are used to calculate the equilibrium constants and, crucially, the evaporation rates of clusters. nih.gov A highly stable cluster, characterized by a very negative ΔG, will have a very low evaporation rate, meaning it is more likely to survive and grow larger. researchgate.netresearchgate.net

Kinetic models, such as the Atmospheric Cluster Dynamics Code (ACDC), simulate the time evolution of a population of clusters, accounting for all possible collision and evaporation processes. mdpi.com Such models have shown that for sulfuric acid combined with a strong amine, cluster formation can proceed at or near the kinetic limit, where the growth rate is limited only by the collision frequency of the molecules. arxiv.org

Kinetic studies on related chemical systems determine reaction rate constants and activation energies. mdpi.comrug.nl For acid-base clustering, the forward reaction (collision and sticking) is typically very fast, while the reverse reaction (evaporation) is highly dependent on the stability of the cluster. The presence of a strong base like N,N-diethylcyclohexanamine makes the reverse reaction extremely slow, thus kinetically favoring rapid particle growth. researchgate.net

Atmospheric Chemistry Modeling of Amine-Sulfuric Acid Nucleation Processes

The formation of new atmospheric aerosol particles, a process known as nucleation, is a critical area of climate science. Sulfuric acid is a key precursor in this process, and amines have been shown to enhance nucleation rates dramatically. researchgate.netnih.gov The role of a bulky, strongly basic amine like N,N-diethylcyclohexanamine would be of considerable interest in this context.

The initial step of nucleation is the formation of small molecular clusters. The stability of these clusters determines whether they will grow into larger particles or evaporate.

Methodology: Quantum chemical calculations are used to determine the binding energies and Gibbs free energies of formation for small clusters containing sulfuric acid and N,N-diethylcyclohexanamine. rsc.org These thermochemical data are then used as input for kinetic models, such as the Atmospheric Cluster Dynamics Code (ACDC), which simulate the time evolution of cluster concentrations. researchgate.net

| Amine | Cluster | Calculated Evaporation Rate (s⁻¹) at 278 K | Reference |

|---|---|---|---|

| Ammonia | (SA)₁(NH₃)₁ | ~10² | Derived from literature data |

| Dimethylamine | (SA)₁(DMA)₁ | ~10⁻² | researchgate.net |

| N,N-diethylcyclohexanamine (Hypothetical) | (SA)₁(DECHA)₁ | ~10⁻⁴ | Extrapolated based on high basicity |

The efficiency of amine-sulfuric acid nucleation is highly dependent on environmental factors such as temperature, relative humidity, and the concentrations of precursor gases.

Methodology: Atmospheric chemistry models, incorporating the quantum chemically derived thermochemical data, are used to simulate nucleation rates under a range of atmospheric conditions. These models can explore the competitive effects of different amines and the influence of water molecules on cluster stability.

Expected Findings for N,N-diethylcyclohexanamine: Modeling would likely show that N,N-diethylcyclohexanamine can significantly enhance sulfuric acid nucleation, especially at low temperatures where the stability of the clusters is increased. The presence of water molecules could further stabilize the ionic clusters through hydration. However, at higher atmospheric temperatures, the entropic penalty of incorporating a large, bulky molecule like N,N-diethylcyclohexanamine into a cluster might become more significant, potentially reducing its nucleation efficiency compared to smaller amines. The model would also be able to predict the concentration of N,N-diethylcyclohexanamine required to compete with more abundant atmospheric bases like ammonia and dimethylamine in driving new particle formation.

Future Research Directions and Emerging Paradigms

Exploration of N,N-Diethylcyclohexanamine;Sulfuric Acid in Novel Synthetic Methodologies

The potential utility of this compound as a catalyst or reagent in organic synthesis is a primary avenue for future research. Sulfuric acid is a well-established catalyst in a multitude of organic reactions, including esterification and dehydration. libretexts.orgyoutube.comchemguide.co.uk The formation of a salt with N,N-diethylcyclohexanamine could modulate its catalytic activity, potentially offering enhanced selectivity or milder reaction conditions.

Future investigations could focus on its application as a Bronsted acid catalyst. The bulky cyclohexyl group and the ethyl groups on the nitrogen atom of the cation could create a specific steric environment around the active proton, influencing the stereochemical outcome of reactions. Researchers could explore its efficacy in reactions such as the synthesis of fine chemicals and pharmaceutical intermediates.

Amine salts, in general, have been employed in various synthetic contexts. alfa-chemistry.com For instance, they can act as phase-transfer catalysts or as ionic liquids, depending on their physical properties. The melting point and solubility of this compound would need to be determined to assess its potential in these areas.

A systematic study of its catalytic performance against established acid catalysts in a range of reactions would be a logical starting point. This could include reactions where both the acidic proton and the amine moiety could play a role, such as in cascade reactions.

Development of Advanced Spectroscopic Techniques for Real-Time Mechanistic Interrogation

Understanding the mechanism of any new catalyst or reagent is crucial for its optimization and broader application. The development and application of advanced spectroscopic techniques for the real-time interrogation of reactions involving this compound would provide invaluable insights.

Techniques such as in-situ infrared (IR) spectroscopy and Raman spectroscopy could be employed to monitor the vibrational modes of the reactants, intermediates, and products as the reaction progresses. acs.org This would allow for the identification of key intermediates and the determination of reaction kinetics. For example, the N-H stretching vibrations in the amine salt could be a useful probe for its involvement in hydrogen bonding or proton transfer steps. libretexts.orgopenstax.orglibretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced techniques like Diffusion-Ordered Spectroscopy (DOSY), could be used to study the association and diffusion of the ionic species in solution, providing information about the catalyst's aggregation state and its interaction with the solvent and reactants. openstax.orglibretexts.orgpressbooks.pub

Mass spectrometry techniques, such as Extractive Electrospray Ionization Mass Spectrometry (EESI-MS) and Direct Analysis in Real Time (DART-MS), are powerful tools for the real-time monitoring of reaction progress and the detection of transient intermediates. fossiliontech.comnih.govrsc.org These methods could be applied to reactions catalyzed by this compound to construct a detailed mechanistic picture.

Table 1: Potential Spectroscopic Probes for Mechanistic Studies of this compound

| Spectroscopic Technique | Information Obtainable | Potential Focus of Investigation |

| In-situ FT-IR/Raman | Real-time concentration profiles of reactants, intermediates, and products. | Monitoring the consumption of starting materials and the formation of products; identifying key carbonyl or N-H stretching frequencies of intermediates. |

| 1H and 13C NMR | Structural elucidation of intermediates and products; kinetic analysis. | Tracking the disappearance of reactant signals and the appearance of product signals; observing changes in the chemical shift of the N-H proton. |

| DOSY NMR | Diffusion coefficients of species in solution. | Determining the aggregation state of the catalyst and its interaction with the solvent and substrates. |

| EESI-MS/DART-MS | Real-time detection of reaction components and intermediates. | Identifying transient species that are not observable by other techniques; providing a detailed timeline of the reaction. |

Application in Green Chemistry Principles for Sustainable Synthesis and Catalysis

The principles of green chemistry are increasingly guiding the development of new chemical processes. rsc.orgbenthamscience.com this compound could be investigated for its potential to contribute to more sustainable synthetic methodologies.

One key aspect of green chemistry is the use of reusable catalysts. If this compound proves to be a stable, solid catalyst, its recovery and reuse could be a significant advantage. Research into its immobilization on solid supports, such as silica (B1680970) or polymers, could enhance its recyclability and ease of separation from the reaction mixture. Silica sulfuric acid is a known reusable solid catalyst. beilstein-journals.org

The use of safer solvents is another pillar of green chemistry. The solubility of this compound in greener solvents, such as water or bio-derived solvents, should be investigated. Its potential to act as a catalyst in aqueous media would be particularly valuable. samipubco.com

Furthermore, the synthesis of this compound itself should be evaluated from a green chemistry perspective, considering factors such as atom economy and the use of renewable feedstocks if possible.

Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, enabling the prediction of material properties and reaction outcomes. catalysis-summit.comjoaiar.orgdigitellinc.comeurekalert.orgoaepublish.com These computational tools could be leveraged to accelerate the investigation of this compound.

ML models could be trained on existing data for other amine sulfates to predict the physicochemical properties of this compound, such as its melting point, solubility, and catalytic activity. This would help to prioritize experimental efforts and guide the design of new catalysts based on this scaffold.

AI algorithms could also be used to predict the outcomes of reactions catalyzed by this compound. eurekalert.orgacs.orgresearchgate.netacs.org By inputting information about the reactants and the catalyst structure, these models could predict the major products and their yields, significantly reducing the amount of trial-and-error experimentation required.

| Step | Description | AI/ML Tool | Expected Outcome |

| 1. Property Prediction | Predict fundamental physicochemical properties of the salt. | Quantitative Structure-Property Relationship (QSPR) models. | Estimated melting point, solubility, and thermal stability to guide experimental design. |

| 2. Catalyst Screening | Virtually screen the catalytic activity in a variety of reactions. | Machine learning models trained on reaction databases. | A prioritized list of reactions where the salt is likely to be an effective catalyst. |

| 3. Mechanistic Hypothesis Generation | Propose plausible reaction mechanisms. | AI-powered reaction mechanism prediction tools. | Testable hypotheses about the role of the catalyst in the reaction pathway. |

| 4. Experimental Design | Optimize reaction conditions for desired outcomes. | Bayesian optimization or other active learning algorithms. | A set of optimized reaction conditions (temperature, concentration, solvent) for high yield and selectivity. |

Investigation of Solid-State Interactions and Their Potential in Advanced Materials Research

The solid-state structure and interactions of this compound could hold potential for applications in materials science. The formation of a salt involves the creation of a crystal lattice with specific arrangements of cations and anions, held together by ionic bonds and potentially other non-covalent interactions such as hydrogen bonds.

X-ray crystallography would be the primary technique to determine the precise three-dimensional structure of the solid salt. This would reveal the nature of the hydrogen bonding network between the sulfate (B86663) anion and the protonated amine cation, which can influence the physical properties of the material. nih.gov

The solid-state properties of the salt, such as its thermal stability, polymorphism, and mechanical properties, could be investigated using techniques like thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and nanoindentation.

Depending on its structure and properties, this compound could be explored for applications such as a precursor for the synthesis of novel materials or as a component in functional organic materials. alfa-chemistry.com The study of its solid-state interactions would contribute to the broader field of crystal engineering, which seeks to design and synthesize functional solid-state structures with desired properties.

Q & A

Q. What are the optimal conditions for sulfuric acid-based catalysts in heterocyclic compound synthesis?

Sulfuric acid derivatives like molybdate sulfuric acid (MSA) and alumina sulfuric acid (ASA) are effective in synthesizing pyrroles, coumarins, and gem-bisamides. For example:

- Solvent selection : Ethanol is optimal for pyrrole synthesis via 1,3-dicarbonyl intermediates .

- Catalyst loading : 10 mol% XSA (xanthan sulfuric acid) yields high efficiency in Pechmann condensations .

- Temperature : Reactions often proceed at 80–90°C for MSA/SSA-catalyzed bisamide formation . Methodologically, solvent screening (e.g., ethanol vs. hexane) and catalyst recycling tests are critical for optimization.

Q. How does sulfuric acid catalyze condensation reactions in organic synthesis?

The mechanism involves dual activation of substrates. For instance, in pyrrole synthesis:

- MSA activates the aldehyde carbonyl, forming an imine intermediate with NHOAc.

- Subsequent cyclization and dehydration yield the heterocyclic product . Techniques like NMR and mass spectrometry can track intermediate formation, while kinetic studies (e.g., reaction half-life measurements) validate proposed pathways.

Q. What analytical methods are suitable for quantifying sulfuric acid in reaction mixtures?

- HPLC with Obelisc N columns : Retains sulfuric acid via ion exchange; detection via ELSD or conductivity .

- Thermodynamic modeling : Accounts for dissociation constants (e.g., HSO → SO + H with at 25°C) . Calibration curves using standardized acid solutions ensure accuracy.

Advanced Research Questions

Q. How do heterogeneous catalysts (e.g., ASA vs. MSA) compare in terms of efficiency and recyclability?

- ASA : Achieves 85–95% yield in Pechmann condensations and retains activity after 5 cycles due to its Bronsted acidity and solid-phase stability .

- MSA : Superior in pyrrole synthesis (95% yield) but requires post-reaction neutralization . Comparative studies should evaluate turnover frequency (TOF), leaching via ICP-MS, and structural stability (via FTIR/XRD).

Q. How can contradictory data on solvent effects (e.g., ethanol vs. solvent-free conditions) be resolved?

Q. What is the role of synergistic interactions in sulfuric acid-mediated nucleation or catalysis?

- Nucleation : Amines (e.g., dimethylamine) enhance sulfuric acid’s particle formation by 300% at 258 K via charge stabilization .

- Co-catalysis : NH and trimethylamine together increase nucleation rates 10-fold compared to single-base systems . Mechanistic studies (DFT calculations) and aerosol mass spectrometry can elucidate these interactions.

Q. How do thermodynamic properties of sulfuric acid influence reaction pathways?

- Dissociation : HSO → 2H + SO has kcal/mol, favoring acid-catalyzed dehydration .

- Entropy effects : SO entropy (4.2 cal/K·mol) impacts equilibrium in aqueous-phase reactions . Calorimetry and computational modeling (e.g., COSMO-RS) are key for pathway prediction.

Methodological Considerations

- Catalyst Screening : Use Design of Experiments (DoE) to test variables (catalyst type, solvent, temperature).

- Reaction Monitoring : In situ IR or GC-MS for real-time intermediate tracking.

- Green Metrics : Calculate E-factors and atom economy for sustainable process design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.